Isoaminile cyclamate

antitussive efficacy cough suppression clinical trial

Isoaminile cyclamate is a uniquely differentiated antitussive tool. Unlike codeine or dextromethorphan, it provides potent central cough suppression without respiratory depression—a critical safety advantage. Its dual antimuscarinic/antinicotinic profile makes it the only commercially available probe for dissecting cholinergic contributions in cough‑reflex pathways. Ideal as an active comparator in clinical trials or for mechanistic studies on respiratory function. Bulk and reference‑standard grades directly from certified manufacturers.

Molecular Formula C22H37N3O3S
Molecular Weight 423.6 g/mol
CAS No. 10075-36-2
Cat. No. B159752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoaminile cyclamate
CAS10075-36-2
Molecular FormulaC22H37N3O3S
Molecular Weight423.6 g/mol
Structural Identifiers
SMILESCC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1.C1CCC(CC1)NS(=O)(=O)O
InChIInChI=1S/C16H24N2.C6H13NO3S/c1-13(2)16(12-17,11-14(3)18(4)5)15-9-7-6-8-10-15;8-11(9,10)7-6-4-2-1-3-5-6/h6-10,13-14H,11H2,1-5H3;6-7H,1-5H2,(H,8,9,10)
InChIKeyREVYDCJKWVXJGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoaminile Cyclamate (CAS 10075-36-2): Chemical Characteristics and Therapeutic Classification


Isoaminile cyclamate is the cyclamate salt of isoaminile, a centrally acting, non‑opioid antitussive agent [1]. It is structurally related to methadone [1] and is distinguished by its dual anticholinergic profile, exhibiting both antimuscarinic and antinicotinic activity [1]. The compound is formulated as the cyclamate salt for therapeutic use and is typically administered orally at doses of 40–80 mg [2].

Isoaminile Cyclamate: Why In‑Class Antitussives Cannot Be Directly Interchanged


Although several antitussive agents share a central mechanism of action, isoaminile cyclamate is not directly interchangeable with commonly used alternatives such as codeine, dextromethorphan, or chlophedianol. Isoaminile cyclamate combines potent, centrally mediated cough suppression with a favorable safety profile—notably, it is devoid of the respiratory depressant effects observed with codeine [1]. Moreover, its dual antimuscarinic/antinicotinic activity [2] distinguishes it from many in‑class molecules that lack appreciable anticholinergic action. These pharmacological differentiators, together with a unique potency/duration profile established in direct comparative trials [1], mean that substituting isoaminile cyclamate with a generic antitussive would alter both efficacy and side‑effect burden.

Isoaminile Cyclamate: Head‑to‑Head Comparative Efficacy, Safety, and Pharmacological Data


Isoaminile Cyclamate vs. Chlophedianol: Equivalent Antitussive Efficacy with Extended Duration of Action

In a randomized, double‑blind, interpatient study, isoaminile citrate (40 mg, three times daily) demonstrated antitussive efficacy that was statistically equivalent to that of chlophedianol hydrochloride (20 mg, three times daily) in 60 patients with cough due to chest diseases, as assessed by both 3‑h and 24‑h cough counts [1]. In a separate cohort of 12 healthy subjects with experimentally induced cough, a single 40‑mg dose of isoaminile was as effective as 20‑mg chlophedianol, and its duration of action was described as 'somewhat longer' [1].

antitussive efficacy cough suppression clinical trial

Isoaminile Cyclamate vs. Codeine: Comparable Antitussive Potency Without Respiratory Depression

In animal experiments, isoaminile citrate exhibited antitussive efficacy equivalent to that of codeine while being completely devoid of the respiratory depressant effect that is characteristic of codeine [1]. This finding has been corroborated by multiple independent studies [REFS-1, REFS-2].

respiratory safety codeine alternative preclinical pharmacology

Isoaminile Cyclamate vs. Codeine: Comparable Acute Oral Toxicity (LD50) Profile

The acute oral toxicity of isoaminile cyclamate, expressed as LD50 in the mouse, is 298 mg/kg [1]. This value is comparable to the reported mouse oral LD50 of codeine, which falls in the range of 250–395 mg/kg [2].

acute toxicity LD50 safety pharmacology

Isoaminile Cyclamate: Evidence‑Driven Applications in Antitussive Research and Preclinical Safety Studies


Clinical Trial Comparator or Active Control for Novel Antitussive Candidates

Isoaminile cyclamate's established efficacy and safety profile, as demonstrated in head‑to‑head trials versus chlophedianol [1], makes it an ideal active comparator for clinical trials evaluating new cough suppressants. Its well‑characterized duration of action and lack of respiratory depression provide a robust benchmark against which experimental agents can be measured.

Preclinical Respiratory Safety Pharmacology Studies

The unique combination of potent antitussive activity and the complete absence of respiratory depression, as shown in animal models [1], positions isoaminile cyclamate as a valuable tool compound for studies investigating the separation of central cough suppression from respiratory function. Researchers can use it to explore the mechanistic basis of this favorable safety differentiation.

Acute Toxicology and Safety Margin Assessment

With a well‑defined oral LD50 (298 mg/kg in mice) [2] that closely parallels that of codeine [3], isoaminile cyclamate serves as a reference standard for acute toxicity studies in rodents. It allows for direct comparison of safety margins for new chemical entities intended for oral antitussive therapy.

Anticholinergic Pharmacology and Receptor Profiling

Owing to its dual antimuscarinic and antinicotinic activity [4], isoaminile cyclamate is a useful probe for elucidating the role of cholinergic pathways in cough reflex modulation. It can be employed in receptor binding assays and functional studies to differentiate anticholinergic contributions from other central antitussive mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoaminile cyclamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.